molecular formula C20H24N4S B12035914 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 482640-05-1

4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B12035914
CAS No.: 482640-05-1
M. Wt: 352.5 g/mol
InChI Key: PIASNQAKAMXOQL-UHFFFAOYSA-N
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Description

4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the pyridinyl group and the tert-butylbenzyl group. The final step involves the formation of the sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfone
  • 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfoxide
  • 4-tert-butylbenzyl 4-ethyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

482640-05-1

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H24N4S/c1-5-24-18(16-10-12-21-13-11-16)22-23-19(24)25-14-15-6-8-17(9-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3

InChI Key

PIASNQAKAMXOQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=NC=C3

Origin of Product

United States

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